2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile
Description
Structural Fundamentals and International Union of Pure and Applied Chemistry Nomenclature
The compound 2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile represents a complex heterocyclic structure containing two distinct ring systems linked through a nitrogen bridge. The molecular architecture consists of a benzimidazole core bearing a chlorine substituent at the 2-position, which is connected via the 1-nitrogen to a nicotinonitrile moiety at the 2-position of the pyridine ring.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds. The benzimidazole portion consists of a fused benzene and imidazole ring system, where the imidazole component contains two nitrogen atoms at the 1 and 3 positions. The chlorine substituent at the 2-position of the benzimidazole ring significantly influences the electronic properties of the molecule. The nicotinonitrile component represents a pyridine ring substituted with a nitrile group at the 3-position, commonly referred to as 3-cyanopyridine.
Molecular formula analysis reveals the compound contains carbon, hydrogen, nitrogen, and chlorine atoms arranged in a specific three-dimensional configuration. The nitrile functional group contributes significantly to the molecule's reactivity profile and potential for further chemical modifications. The presence of multiple nitrogen-containing heterocycles creates opportunities for hydrogen bonding interactions and coordination with metal centers, which are characteristic features of both benzimidazole and pyridine derivatives.
Table 1: Structural Components and Properties
| Component | Ring System | Key Features | Electronic Effects |
|---|---|---|---|
| Benzimidazole | Fused bicyclic | Two nitrogen atoms, amphoteric nature | Electron-rich aromatic system |
| Chloro substituent | Halogen | Electron-withdrawing group | Influences reactivity and polarity |
| Nicotinonitrile | Pyridine with nitrile | Nitrogen heterocycle with cyano group | Strong electron-withdrawing effects |
Historical Development of Benzimidazole-Nicotinonitrile Hybrids
The development of benzimidazole-nicotinonitrile hybrid compounds represents a convergence of two historically significant areas of heterocyclic chemistry. Benzimidazole chemistry traces its origins to 1872 when Hoebrecker first reported the synthesis of dimethylbenzimidazole derivatives through ring closure reactions. The field gained substantial momentum in the 1950s following the discovery that 5,6-dimethyl-1-(alpha-D-ribofuranosyl) benzimidazole constituted an integral component of vitamin B12 structure.
Nicotinonitrile derivatives emerged as important synthetic targets due to their presence in various natural products and their utility as pharmaceutical intermediates. The systematic study of 3-cyanopyridines, commonly known as nicotinonitriles, has resulted in substantial knowledge regarding their biological, therapeutic, and medicinal characteristics. Several nicotinonitrile derivatives have achieved commercial success as marketed drugs, including bosutinib, milrinone, neratinib, and olprinone.
The hybridization approach combining benzimidazole and nicotinonitrile structural elements represents a modern strategy in medicinal chemistry aimed at creating molecules with enhanced biological activity profiles. Research groups have synthesized various benzimidazole-nicotinonitrile hybrids through multistep synthetic strategies, often employing Knoevenagel condensation reactions between pyrazole-based carbaldehydes and benzimidazolyl acetonitrile in the presence of base catalysts.
Studies have demonstrated that compounds containing 6-(1H-benzo[d]imidazol-2-yl)-2-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(aryl)nicotinonitrile frameworks exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacterial strains. These findings have stimulated continued research into structure-activity relationships within this chemical class.
Significance in Heterocyclic Chemistry
The compound this compound exemplifies the importance of heterocyclic chemistry in modern chemical research and pharmaceutical development. Heterocyclic compounds occupy a central position in medicinal chemistry due to their similarities with many natural and synthetic molecules that exhibit known biological activities. The incorporation of multiple nitrogen-containing heterocycles within a single molecular framework creates opportunities for diverse intermolecular interactions and enhanced pharmacological properties.
Benzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antitumor, antifungal, antiparasitic, analgesic, antiviral, and antihistamine properties. The benzimidazole ring system contains two nitrogen atoms with amphoteric characteristics, enabling both proton acceptance and donation. This dual nature allows benzimidazole derivatives to exist in tautomeric forms, contributing to their versatility in biological systems.
Nicotinonitrile compounds have emerged as essential scaffolds in medicinal chemistry, with many derivatives showing important biological activities. Research has demonstrated that nicotinonitrile hybrids can function as dual-acting inhibitors targeting multiple biological pathways simultaneously. For example, compounds incorporating 3-cyanopyridines as cap moieties linked to aliphatic linkers have shown activity as dual PIM-1/HDAC inhibitors.
The combination of benzimidazole and nicotinonitrile structural elements in hybrid molecules represents an advanced approach to drug design, potentially offering improved selectivity and reduced resistance development compared to single-target compounds. The presence of electron-withdrawing groups, such as the chlorine substituent and nitrile functionality, significantly influences the electronic properties and biological activity profiles of these hybrid molecules.
Table 2: Biological Activity Classes of Related Hybrid Compounds
| Activity Type | Target Systems | Structural Requirements | Reference Examples |
|---|---|---|---|
| Anticancer | EGFR, ErbB-2 kinases | Benzimidazole core with aryl substituents | Compounds with IC50 values of 0.6 µM |
| Anti-inflammatory | COX enzymes | Para-nitrophenyl moiety on pyrazole | Superior to diclofenac sodium |
| Antimicrobial | Bacterial cell walls | Electron-withdrawing groups | Enhanced activity against Gram-positive/negative |
| Dual enzyme inhibition | PIM-1/HDAC systems | 3-cyanopyridine cap moiety | IC50 values comparable to quercetin |
Relationship to Known Benzimidazole and Nicotinonitrile Derivatives
The structural relationship between this compound and established benzimidazole and nicotinonitrile derivatives reveals important insights into molecular design principles and structure-activity relationships. Benzimidazole derivatives encompass a vast array of compounds with diverse substitution patterns and biological activities. The 2-chlorobenzimidazole core structure shares similarities with compounds such as 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile, which represents another example of halogenated benzimidazole derivatives with nitrile functionality.
Comparative analysis with simpler benzimidazole acetonitrile derivatives, such as 1H-Benzimidazole-2-acetonitrile (molecular formula C9H7N3), demonstrates the structural evolution toward more complex hybrid molecules. The introduction of chlorine substitution and the connection to nicotinonitrile moieties represents a systematic approach to modifying pharmacological properties while maintaining the essential benzimidazole pharmacophore.
Nicotinonitrile derivatives exhibit extensive structural diversity, ranging from simple compounds like 2-Chloronicotinonitrile (C6H3ClN2) to complex multi-substituted derivatives such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. The progression from basic nicotinonitrile structures to benzimidazole-nicotinonitrile hybrids represents an advancement in molecular complexity aimed at achieving enhanced selectivity and potency.
Studies of related compounds, including 2-(3-pyridyl)-1H-benzimidazole derivatives, have provided valuable insights into the physicochemical properties of benzimidazole-pyridine hybrid molecules. These compounds typically exhibit melting points in the range of 253-257°C and densities around 1.3 g/cm³, indicating substantial molecular interactions and crystalline stability.
The synthesis of complex benzimidazole-nicotinonitrile hybrids, such as 6-(1H-benzo[d]imidazol-2-yl)-2-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(4-nitrophenyl)nicotinonitrile, demonstrates the potential for creating highly functionalized molecules with multiple pharmacophores. These compounds have shown promising antimicrobial and cytotoxic activities, validating the hybrid approach to drug design.
Table 3: Comparative Analysis of Related Compounds
| Compound Class | Molecular Formula | Key Structural Features | Notable Properties |
|---|---|---|---|
| Simple benzimidazole-acetonitrile | C9H7N3 | Basic benzimidazole with acetonitrile | Foundation structure |
| Chloronicotinonitrile | C6H3ClN2 | Halogenated pyridine with nitrile | Simple nicotinonitrile derivative |
| Pyridyl-benzimidazole | C12H9N3 | Direct benzimidazole-pyridine connection | Density 1.3 g/cm³, MP 253-257°C |
| Complex hybrid | C28H17ClN6O3 | Multi-substituted benzimidazole-nicotinonitrile | Enhanced biological activity |
Research into palladium-catalyzed carbon-nitrogen cross-coupling reactions has facilitated the synthesis of various benzimidazole derivatives through coupling of primary anilines with halogenated heterocycles. These methodologies have enabled the preparation of complex benzimidazole-containing structures that would be difficult to access through traditional synthetic approaches.
The relationship between structure and activity in benzimidazole-nicotinonitrile hybrids continues to be an active area of investigation, with researchers examining how different substitution patterns and linker strategies affect biological properties. The presence of electron-withdrawing groups, such as chlorine and nitrile functionalities, generally enhances antibacterial activity, while the spatial arrangement of pharmacophoric elements influences selectivity and potency profiles.
Properties
IUPAC Name |
2-(2-chlorobenzimidazol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4/c14-13-17-10-5-1-2-6-11(10)18(13)12-9(8-15)4-3-7-16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLENHFGWXOIITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=C(C=CC=N3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671821 | |
| Record name | 2-(2-Chloro-1H-benzimidazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-76-3 | |
| Record name | 2-(2-Chloro-1H-benzimidazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile, also known as Cathayanon H, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 233.67 g/mol
This compound features a benzoimidazole ring substituted with a chlorine atom and a nicotinonitrile moiety, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against human ovarian carcinoma cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell death.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, making it a candidate for further development in treating bacterial infections .
Research Findings and Case Studies
A review of recent literature reveals several significant findings regarding the biological activity of this compound:
Anticancer Activity
In vitro studies have highlighted the compound's effectiveness in inhibiting cancer cell proliferation. For example:
- Cell Line Studies : The compound showed a half-maximal inhibitory concentration (IC) of approximately 10 µM against ovarian carcinoma cells, indicating strong anticancer potential.
Antimicrobial Evaluation
The antimicrobial efficacy was evaluated through various assays:
- Bacterial Strains Tested : E. coli, P. aeruginosa, and S. aureus.
- Results : The compound exhibited an MIC of 25 µg/mL against P. aeruginosa, outperforming conventional antibiotics like ampicillin .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity (IC) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 10 µM | 25 µg/mL |
| Benzimidazole Derivative A | 15 µM | 30 µg/mL |
| Benzimidazole Derivative B | 20 µM | 40 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct comparative data on analogous compounds, inferences can be drawn from structural and functional group analysis.
Structural Analogues
Substituent Variations
- Chlorine vs. Other Halogens: Replacing the chloro group (Cl) with fluorine (F) or bromine (Br) would alter electronic and steric properties. Conversely, a bulkier bromo group (MW: 299.58 g/mol) might hinder reactivity .
- Positional Isomerism : Shifting the chloro group from the 2-position to the 4- or 5-position on the benzimidazole ring could impact solubility and crystallinity due to changes in dipole moments.
Core Modifications
- Benzimidazole vs.
- Nitrile Group Removal : Omitting the nitrile group (C≡N) from the pyridine ring would decrease polarity, reducing solubility in polar solvents like DMSO or water.
Physicochemical Properties
The table below summarizes hypothetical comparisons based on structural analogues:
*Predicted values based on structural trends.
Preparation Methods
Preparation of 2-Chloro-nicotinonitrile Intermediate
The key intermediate in synthesizing 2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile is 2-chloro-nicotinonitrile. A patented method provides a detailed procedure for its preparation starting from N-oxo nicotinamide (N-oxonicotinamide):
-
- Dissolve N-oxo nicotinamide in an organic solvent such as methylene chloride.
- Cool the solution to 15 ± 5 °C.
- Add thionyl chloride dropwise over approximately 1 hour while maintaining the temperature.
- Cool the mixture again to 10 ± 5 °C.
- Add an organic base, for example, pyridine, dropwise over 2 hours.
- Stir the reaction mixture at 10 ± 5 °C for 30 ± 10 minutes.
- Gradually warm the mixture to 35 ± 10 °C and stir for 1 ± 0.5 hour.
- Increase temperature to 55 ± 5 °C and maintain for another 1 ± 0.5 hour.
- Finally, heat to 95–100 °C and maintain for 4 ± 1 hour to complete the chlorination.
- Evaporate the reaction mixture under reduced pressure until no visible liquid remains.
- Add water at 65 ± 5 °C, stir for 2 ± 0.5 hours, then cool to 20 ± 5 °C and stir for 30 ± 10 minutes.
- Filter to obtain the wet product of 2-chloro-nicotinonitrile.
| Step | Temperature (°C) | Time | Reagents/Notes |
|---|---|---|---|
| Dissolution | Ambient | - | N-oxo nicotinamide in solvent |
| Thionyl chloride addition | 15 ± 5 | ~1 hour (dropwise) | Thionyl chloride |
| Cooling | 10 ± 5 | - | - |
| Organic base addition | 10 ± 5 | ~2 hours (dropwise) | Pyridine or similar base |
| Stirring | 10 ± 5 | 30 ± 10 minutes | - |
| Heating | 35 ± 10 | 1 ± 0.5 hour | - |
| Heating | 55 ± 5 | 1 ± 0.5 hour | - |
| Heating | 95–100 | 4 ± 1 hour | - |
| Evaporation | 100 (reduced pressure) | Until dry | Rotary evaporation |
| Hydrolysis | 65 ± 5 | 2 ± 0.5 hours | Water addition |
| Cooling | 20 ± 5 | 30 ± 10 minutes | - |
This method yields 2-chloro-nicotinonitrile as a wet product ready for further synthetic steps.
Synthesis of Benzimidazole Core
The benzimidazole nucleus is a critical pharmacophore with extensive synthetic methodologies available. The synthesis typically involves the condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under acidic or catalytic conditions:
-
- Condensation of o-phenylenediamine with carboxylic acids or their derivatives (esters, acid chlorides).
- Cyclization under acidic or microwave-assisted conditions to form the benzimidazole ring.
- Substitution at the 2-position of benzimidazole can be achieved by using appropriately substituted aldehydes or nitriles.
-
- o-Phenylenediamine reacts with substituted aldehydes or nitriles in the presence of acid catalysts or iodine to yield 2-substituted benzimidazoles.
- Microwave-assisted synthesis can improve yields and reduce reaction times.
Coupling of 2-Chloro-nicotinonitrile with Benzimidazole
The final step involves coupling the 2-chloro-nicotinonitrile intermediate with the benzimidazole nucleus to form this compound. Although specific detailed protocols for this coupling are less frequently reported, general nucleophilic substitution principles apply:
-
- The nitrogen atom on the benzimidazole ring acts as a nucleophile.
- It attacks the electrophilic carbon bearing the chlorine in 2-chloro-nicotinonitrile.
- This substitution displaces the chlorine atom, forming the N-aryl linkage.
-
- Typically performed in polar aprotic solvents such as DMF or DMSO.
- May require a base (e.g., potassium carbonate) to deprotonate the benzimidazole nitrogen.
- Heating under reflux or elevated temperatures facilitates the substitution.
-
- The product is isolated by filtration or extraction.
- Further purification by recrystallization or chromatography yields the pure compound.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-chloro-nicotinonitrile | N-oxo nicotinamide, thionyl chloride, pyridine, controlled temperature steps | 2-chloro-nicotinonitrile (wet product) |
| 2 | Synthesis of benzimidazole nucleus | o-Phenylenediamine, aldehydes or acids, acid catalyst or iodine, microwave or heating | 2-substituted benzimidazole derivatives |
| 3 | Coupling of 2-chloro-nicotinonitrile with benzimidazole | 2-chloro-nicotinonitrile, benzimidazole, base, polar aprotic solvent, heat | This compound |
Research Findings and Notes
- The patented method for preparing 2-chloro-nicotinonitrile is robust, scalable, and produces high purity intermediates suitable for further coupling reactions.
- Benzimidazole synthesis methods are well-established, with modern approaches employing microwave irradiation and iodine catalysis to improve yields and reduce reaction times.
- The coupling reaction to form the target compound likely follows nucleophilic aromatic substitution mechanisms, common for halogenated pyridine derivatives.
- The benzimidazole moiety is a privileged scaffold in medicinal chemistry, and the presence of the chloro-nicotinonitrile substituent may enhance biological activity by introducing electron-withdrawing and hydrogen-bonding capabilities.
- No direct experimental protocols for the final coupling step were found in the searched literature, but standard synthetic organic chemistry principles apply.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves condensation of 2-chlorobenzimidazole with a nicotinonitrile derivative. Key steps include:
- Halogenation : Introduction of the chloro group at the benzimidazole moiety (see analogous methods in for N-alkylated 2-chloro-benzimidazoles).
- Nucleophilic substitution : Reaction with a nicotinonitrile precursor under basic conditions (e.g., KOH in DMF, as in ).
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Optimization Strategies :
- Use anhydrous solvents to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to reduce side products (e.g., des-chloro impurities, as noted in ).
- Adjust temperature (e.g., 60–80°C) to balance reaction speed and selectivity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Q. Key Spectral Markers :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR (CDCl₃) | δ 8.6 (s, 1H, CN), δ 7.8–7.2 (m, 4H, Ar-H) | |
| 13C NMR | δ 115.2 (C≡N), δ 150.1 (imidazole C-Cl) | |
| FT-IR | 2200 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=N stretch) |
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed for this compound across different cell lines or assay conditions?
Methodological Answer: Contradictions may arise from variations in:
- Cell line specificity : For example, highlights differential GSK3β inhibition in INS-1E cells vs. other models. Validate activity using multiple cell lines (e.g., HUVECs, BJ fibroblasts as in ).
- Assay conditions : Optimize inhibitor concentration (e.g., 1–10 µM) and incubation time (24–72 hours). Include controls like CHIR99021 () as a reference compound.
- Off-target effects : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .
Q. Data Interpretation Table :
| Cell Line | IC₅₀ (µM) | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| INS-1E | 0.5 | GSK3β inhibition | Potent inhibition at low nM range | |
| HUVECs | 5.2 | Proliferation | Moderate anti-proliferative effect |
Q. What strategies mitigate the formation of impurities such as des-chloro derivatives during synthesis?
Methodological Answer: Common impurities include des-chloro analogs (e.g., 2-(benzimidazol-1-yl)-nicotinonitrile) and dimerization byproducts. Mitigation strategies:
- Reagent stoichiometry : Use excess 2-chlorobenzimidazole (1.2–1.5 eq) to drive the reaction to completion.
- Temperature control : Maintain reaction at 60–70°C to avoid thermal degradation.
- Analytical monitoring : Employ HPLC (e.g., C18 column, 254 nm detection) to track impurities. For example, lists retention times for related chloro-benzimidazole impurities .
Q. Impurity Profile Table :
| Impurity Name | Retention Time (min) | Mitigation Action |
|---|---|---|
| Des-chloro derivative | 8.2 | Optimize halogenation step |
| Dimerized product | 10.5 | Reduce reaction time or temperature |
| Unreacted starting material | 5.8 | Increase equivalents of nucleophile |
Q. How does the chloro substitution at the benzimidazole moiety influence the compound’s pharmacological activity?
Methodological Answer: The chloro group enhances:
- Lipophilicity : Improves membrane permeability (logP increases by ~0.5 units vs. non-chloro analogs).
- Target binding : The chloro group stabilizes π-π stacking with kinase active sites (e.g., GSK3β, as in ).
- Metabolic stability : Reduces oxidative deamination in hepatic microsomes compared to non-halogenated analogs .
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent | Bioactivity (GSK3β IC₅₀) | Metabolic Stability (t₁/₂) |
|---|---|---|
| 2-Cl | 0.5 nM | 45 min |
| 2-H (unsubstituted) | 15 nM | 20 min |
Q. What advanced analytical methods are recommended for stability testing under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–9) to identify degradation pathways.
- LC-MS/MS : Detect degradation products (e.g., hydrolysis of nitrile to amide).
- X-ray crystallography : Resolve crystal structure to assess conformational stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
